molecular formula C21H22N2O3 B2981412 N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-73-8

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2981412
CAS No.: 862813-73-8
M. Wt: 350.418
InChI Key: FWAFKURNQPKFLN-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound characterized by a 2-methylindole core linked to a 2-oxoacetamide scaffold. The molecule features dual N-substituents: an ethyl group and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(15-10-12-16(13-11-15)26-5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAFKURNQPKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are renowned for their diverse biological activities. This compound features a unique structural framework that may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Information

PropertyDetails
IUPAC Name This compound
CAS Number 862813-73-8
Molecular Formula C21H22N2O3
Molecular Weight 350.41 g/mol

The compound's structure includes an indole ring and oxoacetamide functionality, which are critical for its biological activity.

Pharmacological Potential

Research indicates that indole derivatives, including this compound, exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Indole derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth in various cancer models, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : The compound may interact with neuroinflammatory processes, providing insights into its role in neurodegenerative diseases .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate various signaling pathways involved in inflammation and cell proliferation.

Study on Anti-inflammatory Activity

In a recent study, researchers evaluated the anti-inflammatory effects of several indole derivatives, including this compound. The results showed a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity Assessment

Another study focused on the compound's anticancer properties using a mouse xenograft model of head and neck cancer. The findings indicated that treatment with this indole derivative led to a marked reduction in tumor size compared to control groups, highlighting its potential effectiveness in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other related indole derivatives:

Compound NameBiological Activity
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[substituted phenyl] methylidene acetohydrazideKnown for anti-inflammatory and analgesic activities
3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamideInvestigated as a cyclooxygenase inhibitor

The distinct substitution pattern of N-(4-ethoxyphenyl)-N-ethyl indicates potential differences in biological activity compared to these compounds.

Comparison with Similar Compounds

Antitumor Activity

  • D-24851 (): Exhibits potent cytotoxicity against multidrug-resistant tumor cells (e.g., SKOV3 ovarian cancer) and induces complete tumor regression in vivo without neurotoxicity. The 4-chlorobenzyl and pyridinyl groups enhance target specificity and oral bioavailability .

Enzyme Inhibition and Binding

  • TCS 1105 (): The 4-fluorobenzyl substituent may facilitate binding to hydrophobic enzyme pockets, though its exact target remains uncharacterized .
  • 8018-3139 (): The morpholinylethyl group introduces hydrogen-bonding capacity, making it a candidate for kinase or protease inhibition assays .

Structure-Activity Relationships (SAR)

  • N-Substituents : Bulky groups (e.g., adamantane in ) may sterically hinder target binding, whereas electron-donating groups (e.g., ethoxy in the target compound) enhance stability and lipophilicity.
  • Indole Modifications : Methylation at the indole 2-position (common across analogs) increases metabolic stability compared to unsubstituted indoles .

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